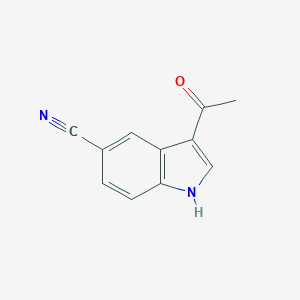

3-Acetyl-indole-5-carbonitrile

Descripción general

Descripción

3-Acetyl-indole-5-carbonitrile is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-indole-5-carbonitrile typically involves multi-step reactions starting from commercially available indole derivatives. One common method involves the acetylation of indole-5-carbonitrile using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 3-Acetyl-indole-5-carbonitrile undergoes various chemical reactions, including:

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated indole derivatives.

Aplicaciones Científicas De Investigación

3-Acetyl-indole-5-carbonitrile has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of 3-Acetyl-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Indole-3-acetic acid: A plant hormone with significant biological activity.

Indole-3-carbinol: Known for its anticancer properties.

5-Cyanoindole:

Uniqueness: 3-Acetyl-indole-5-carbonitrile is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other indole derivatives. Its acetyl and nitrile groups contribute to its versatility in chemical reactions and potential therapeutic applications .

Actividad Biológica

3-Acetyl-indole-5-carbonitrile (CAS No. 17380-19-7) is a significant derivative of indole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its unique chemical structure, which includes both an acetyl group and a nitrile group. These functional groups contribute to its reactivity and biological properties, making it a valuable compound in medicinal chemistry. Indole derivatives are widely studied for their roles in various biological processes, including anticancer, antimicrobial, and antiviral activities .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may inhibit the activity of enzymes or receptors involved in disease processes. For instance, it has been shown to affect pathways related to cancer cell proliferation and inflammation .

Key Molecular Targets:

- Enzymes : Inhibition of specific enzymes that promote cancer cell growth.

- Receptors : Modulation of receptor activity that impacts cellular signaling pathways.

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study evaluated its effectiveness against human ovarian adenocarcinoma (SK-OV-3), breast adenocarcinoma (MCF-7), and cervix adenocarcinoma (HeLa) cells. The compound showed promising results with IC50 values ranging from 4.1 to 13.4 μM for certain derivatives .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Studies indicated that it possesses notable activity against several bacterial strains and fungi, suggesting potential applications in treating infectious diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other indole derivatives:

| Compound | Biological Activity | IC50 Values (μM) |

|---|---|---|

| This compound | Anticancer, Antimicrobial | 4.1 - 13.4 |

| Indole-3-acetic acid | Plant hormone with significant activity | N/A |

| Indole-3-carbinol | Known for anticancer properties | N/A |

| 5-Cyanoindole | Anticancer and anti-inflammatory | N/A |

Case Studies

-

Antiproliferative Effects :

A study synthesized a series of derivatives from 3-acetyl-indole and evaluated their antiproliferative activities against various cancer cell lines. The results indicated that modifications at the C2 position significantly enhanced the anticancer efficacy . -

Antimicrobial Evaluation :

Another study investigated the antimicrobial properties of synthesized indole derivatives, including this compound. The findings revealed effective inhibition against multiple bacterial and fungal strains, supporting its potential as a therapeutic agent .

Propiedades

IUPAC Name |

3-acetyl-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-7(14)10-6-13-11-3-2-8(5-12)4-9(10)11/h2-4,6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQLJNFXIPOLHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169662 | |

| Record name | Indole-5-carbonitrile, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17380-19-7 | |

| Record name | Indole-5-carbonitrile, 3-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017380197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-5-carbonitrile, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.